molecular formula C8H19NO B1582909 5-(Isopropylamino)pentanol CAS No. 40447-21-0

5-(Isopropylamino)pentanol

Cat. No. B1582909
CAS RN: 40447-21-0
M. Wt: 145.24 g/mol
InChI Key: UEXRIBOEINFZJS-UHFFFAOYSA-N
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Description

5-(Isopropylamino)pentanol is a compound with the molecular formula C8H19NO . It appears as a white to almost white powder or crystal . It’s primarily used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular weight of 5-(Isopropylamino)pentanol is 145.25 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

5-(Isopropylamino)pentanol is a solid at 20°C . It has a melting point of 42.0 to 46.0°C and a boiling point of 125°C at 12 mmHg . It should be stored under inert gas and conditions to avoid include air sensitivity .

Scientific Research Applications

Application 2: Absorption of Carbon Dioxide

  • Summary of the Application: Amino alcohols such as 5-amino-1-pentanol have been studied for their suitability of absorption of carbon dioxide .

Application 3: Synthesis of Biodegradable Polyesteramides

  • Summary of the Application: 5-Amino-1-pentanol reacts in a polycondensation reaction with esters of dicarboxylic acids (or their cyclic acid anhydrides, such as succinic anhydride) to give polyesteramides . These polymers have been investigated as biodegradable plastics, e.g. absorbable sutures .
  • Methods of Application or Experimental Procedures: During the reaction, the succinic anhydride reacts initially with the nucleophilic amino group to form an ω-hydroxycarboxylic acid, which is subsequently polycondensed with carbodiimides, such as the hydrochloride of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimides (EDC-HCl) .

Application 4: Dehydration to form 4-Penten-1-amine

  • Summary of the Application: 5-Amino-1-pentanol can be dehydrated when heated over ytterbium (III) oxide (Yb 2 O 3) to give 4-penten-1-amine .

Safety And Hazards

5-(Isopropylamino)pentanol can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

5-(propan-2-ylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2)9-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXRIBOEINFZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328806
Record name 5-(Isopropylamino)pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Isopropylamino)pentanol

CAS RN

40447-21-0
Record name 5-(Isopropylamino)pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Isopropylamino)pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EB Iezzi, K Sutyak, G Daniels, E Camerino, J Walles - 2021 - apps.dtic.mil
The polyurethane topcoats used on the exterior of DoD aircraft and ground support equipment (GSE) are removed with hazardous chemical strippers, such as methylene chloride, …
Number of citations: 2 apps.dtic.mil

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